3-(1-Ethoxyethoxy)oxetane

Description

Propriétés

IUPAC Name |

3-(1-ethoxyethoxy)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-9-6(2)10-7-4-8-5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPNJCAIEXYHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40522635 | |

| Record name | 3-(1-Ethoxyethoxy)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85328-36-5 | |

| Record name | 3-(1-Ethoxyethoxy)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Ethoxyethoxy)oxetane (CAS: 85328-36-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1-Ethoxyethoxy)oxetane, a versatile building block in medicinal chemistry and polymer science. This document details its physicochemical properties, synthesis, spectroscopic data, and safety information, presented in a format tailored for scientific and research applications.

Core Physicochemical Properties

This compound is a 3-substituted oxetane derivative. The strained four-membered oxetane ring imparts unique chemical properties, making it a valuable intermediate in organic synthesis.[1] It is recognized for its ability to modulate key physicochemical properties of lead compounds, such as solubility, metabolic stability, and lipophilicity, often serving as a bioisostere for carbonyl groups.[1]

| Property | Value | Source |

| CAS Number | 85328-36-5 | [1] |

| Molecular Formula | C₇H₁₄O₃ | |

| Molecular Weight | 146.18 g/mol | |

| Purity | ≥95% | |

| Boiling Point | 45-50 °C @ 0.5 mmHg | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

| Topological Polar Surface Area (TPSA) | 27.69 Ų | |

| logP | 0.7843 | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 4 |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-(chloromethyl)oxirane. The overall workflow involves the formation of a chlorohydrin acetate, protection of the hydroxyl group as an ethoxyethyl ether, and subsequent intramolecular cyclization.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Acetic acid-2-hydroxy-3-chloropropyl ester

To a solution of ferric chloride (FeCl₃, 0.97 mg, 0.006 mmol) in acetic acid (HOAc, 1.23 ml, 21.6 mmol), 2-(chloromethyl)oxirane (2 g, 21.6 mmol) is added with stirring over a 5-minute period. The mixture is then heated at 70°C with stirring for 12 hours. After cooling to room temperature, the mixture is extracted with dichloromethane (DCM). The organic solution is concentrated in vacuo to yield Acetic acid-2-hydroxy-3-chloropropyl ester as a yellow oil (2.97 g, 90% yield).[2]

Step 2: Synthesis of Acetic acid 2-(1-ethoxyethoxy)-3-chloropropyl ester

To the crude Acetic acid-2-hydroxy-3-chloropropyl ester (1.5 g, 9.8 mmol), para-toluenesulfonic acid (p-TsOH, 6.7 mg, 0.039 mmol) is added. Subsequently, ethyl vinyl ether (0.95 ml, 10.03 mmol) is added dropwise at room temperature over a period of 0.3 hours. The flask is cooled to maintain a reaction temperature below 30°C. The mixture is then extracted with DCM, and the combined organic extracts are concentrated in vacuo to give crude Acetic acid 2-(1-ethoxyethoxy)-3-chloropropyl ester as a red liquid (1.9874 g).[2]

Step 3: Synthesis of this compound

To a solution of sodium hydroxide (NaOH, 407.26 mg, 10.1816 mmol) heated to 110°C, the crude Acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester (1 g, 4.45 mmol) is added over a 1.5-hour period. The reaction mixture is refluxed for an additional 4 hours. After cooling to room temperature, the mixture is washed with water (10 ml). The aqueous layer is extracted with DCM (100 ml), and the combined organic extracts are concentrated in vacuo to give a brown oil. Distillation of the crude product (boiling point 45-50°C at 0.5 mmHg) yields this compound as a clear oil (250 mg, 30% yield).[2]

Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR | Key signals include oxetane ring protons (δ 4.5–5.0 ppm) and ethoxyethoxy methylene groups (δ 3.4–3.7 ppm). | [1] |

| ¹³C NMR | Characteristic signals for the oxetane ring and the ethoxyethoxy group are expected. | [1] |

| FT-IR | Stretching vibrations at 1120 cm⁻¹ (C–O–C ether) and 910 cm⁻¹ (oxetane ring). | [1] |

| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) typically shows [M+Na]⁺ peaks with high resolution (<5 ppm error). | [1] |

General Methodologies for Spectroscopic Analysis

-

NMR Spectroscopy: A sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are acquired on a spectrometer at a specific frequency (e.g., 400 MHz for ¹H NMR). For ¹³C NMR, a proton-decoupled sequence is commonly used.

-

Infrared (IR) Spectroscopy: For liquid samples, a small drop can be placed on an ATR crystal, and the spectrum recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum is typically subtracted.

-

Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for volatile compounds. The sample is injected into the GC, separated by the column, and then ionized (e.g., by electron ionization) and analyzed by the mass spectrometer.[3]

Safety and Handling

GHS Pictograms:

Signal Word: Warning[4]

Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

This product is for research and further manufacturing use only and is not for direct human use.[4] It is classified as flammable (UN 1993) and requires storage under an inert atmosphere at 2-8°C.[1] Always refer to the Safety Data Sheet (SDS) before use.[1]

References

An In-depth Technical Guide to the Physical Properties of 3-(1-Ethoxyethoxy)oxetane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(1-Ethoxyethoxy)oxetane. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data on the compound's molecular characteristics, predicted physical constants, and solubility. It further details generalized experimental protocols for the determination of key physical properties and outlines a plausible synthetic route. A central focus is placed on the role of the oxetane motif as a valuable bioisostere in medicinal chemistry, with its influence on physicochemical properties illustrated through a logical relationship diagram. This guide aims to serve as a foundational resource for the application of this compound in further research and development.

Core Physical and Chemical Properties

This compound is a substituted oxetane derivative. The presence of the strained four-membered oxetane ring and the ethoxyethoxy side chain imparts unique physicochemical characteristics relevant to its application in medicinal and materials science.[1]

Molecular and Computational Data

A summary of the key molecular and computationally derived properties of this compound is presented in Table 1. These values are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | [2] |

| Molecular Weight | 146.18 g/mol | [2] |

| Topological Polar Surface Area (TPSA) | 27.69 Ų | [2] |

| Predicted LogP (Octanol-Water Partition Coefficient) | 0.7843 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 4 | [2] |

Predicted Physical Constants

| Property | Predicted Value | Source |

| Boiling Point | 169.8 ± 20.0 °C | [1] |

| Density | 1.00 ± 0.1 g/cm³ | [1] |

Note: The lack of experimentally verified data highlights an area for future research to fully characterize this compound.

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively documented. However, based on the general properties of oxetane derivatives, a qualitative solubility profile can be inferred:

-

The presence of the 1-ethoxyethoxy group is expected to enhance solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).[1]

-

As with many substituted oxetanes, the bulky ethoxyethoxy substituent may lead to reduced aqueous solubility while potentially improving penetration across lipid bilayers , a critical factor in drug absorption.[1]

The Role of the Oxetane Moiety as a Bioisostere

In drug discovery, the oxetane ring is increasingly utilized as a bioisostere for other functional groups, most notably gem-dimethyl and carbonyl groups.[3][4][5] This strategic replacement can modulate a molecule's physicochemical properties to enhance its drug-like characteristics. The introduction of an oxetane, such as in this compound, can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, and can also influence the basicity of nearby functional groups.[4]

Experimental Protocols

The following sections describe generalized experimental procedures for determining the key physical properties of liquid organic compounds like this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the protection of 3-hydroxyoxetane followed by a Williamson ether synthesis. The following is an adapted protocol based on the synthesis of similar compounds.[6]

Step 1: Protection of 3-Hydroxyoxetane

-

To a solution of 3-hydroxyoxetane in a suitable aprotic solvent (e.g., dichloromethane), add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

-

Cool the reaction mixture in an ice bath.

-

Slowly add ethyl vinyl ether dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Note: This is a generalized procedure and optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus or by distillation.

-

Place a small amount of the purified liquid into a micro-boiling point tube or a small distillation flask.

-

Add a boiling chip to ensure smooth boiling.

-

Heat the sample gently and observe the temperature at which the liquid boils and its vapor condenses.

-

The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point.

Measurement of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

-

Measure the mass of a clean, dry pycnometer.

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles, and measure the total mass.

-

The difference in mass gives the mass of the liquid.

-

The volume of the pycnometer is known or can be calibrated using a liquid of known density (e.g., water).

-

Density is calculated as mass divided by volume.

Measurement of Refractive Index

The refractive index can be measured using a refractometer.

-

Calibrate the refractometer with a standard of known refractive index.

-

Place a few drops of the liquid sample on the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate.

-

Read the refractive index from the scale. It is important to also record the temperature at which the measurement was taken, as refractive index is temperature-dependent.

Determination of Solubility

A qualitative assessment of solubility can be performed as follows:

-

To a small vial containing a known volume (e.g., 1 mL) of the solvent of interest (e.g., water, DMSO, THF, ethanol), add a small, measured amount (e.g., 10 mg) of this compound.

-

Vortex or shake the mixture vigorously for a set period (e.g., 1 minute).

-

Visually inspect the mixture for the presence of undissolved solute.

-

If the solute has completely dissolved, it is considered soluble under these conditions. If not, it is considered sparingly soluble or insoluble. This can be done with a range of solvents to build a comprehensive solubility profile.

Conclusion

This compound presents an interesting scaffold for applications in medicinal chemistry and materials science. While a complete experimental characterization of its physical properties is yet to be published, predictive data and an understanding of the behavior of related oxetane derivatives provide a solid foundation for its use in research. The role of the oxetane moiety as a bioisostere is a particularly promising avenue for the development of novel therapeutics with improved pharmacokinetic profiles. The experimental protocols outlined in this guide provide a starting point for the further empirical investigation and characterization of this and similar compounds.

References

3-(1-Ethoxyethoxy)oxetane molecular weight and formula

An In-depth Technical Guide to 3-(1-Ethoxyethoxy)oxetane for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile building block in medicinal chemistry. It covers the molecule's fundamental properties, synthesis, and its applications in drug discovery, tailored for researchers, scientists, and professionals in the field.

Core Molecular Data

The fundamental quantitative data for this compound is summarized below. This compound is valued for its unique four-membered oxetane ring, which can influence the physicochemical properties of larger molecules.[1]

| Property | Value | Citations |

| Molecular Formula | C₇H₁₄O₃ | [1][2] |

| Molecular Weight | 146.18 g/mol | [1][2] |

| CAS Number | 85328-36-5 | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound often involves the cyclization of a suitable precursor.[1] One common strategy is the intramolecular Williamson etherification, which is a foundational method for creating the oxetane ring from 1,3-halohydrins.[3] Another approach involves the intramolecular etherification of a diol derivative.[1]

Below is a detailed experimental protocol adapted from the synthesis of a related oxetane, which illustrates the key chemical transformations that can be applied. This specific protocol details the synthesis of oxetan-3-ol, which involves an intermediate protected with an ethoxyethoxy group, similar to the target compound.

Experimental Protocol: Synthesis of Oxetan-3-ol via a this compound Intermediate

This protocol is based on the synthesis of oxetan-3-ol from epichlorohydrin, involving the formation and subsequent deprotection of a 3-(ethoxy)oxetane compound.

Step 1: Synthesis of Acetic acid-2-hydroxy-3-chloropropyl ester

-

To a solution of FeCl₃ (0.97 mg, 0.006 mmol) in acetic acid (1.23 ml, 21.6 mmol), add 2-(chloromethyl)oxirane (2 g, 21.6 mmol) with stirring over a 5-minute period.

-

Heat the mixture at 70°C with stirring for 12 hours.

-

After cooling to room temperature, extract the mixture with dichloromethane (DCM).

-

Concentrate the solution in vacuo to yield acetic acid-2-hydroxy-3-chloropropyl ester as a yellow oil (2.97 g, 90% yield).

Step 2: Protection with Ethyl Vinyl Ether

-

To the crude acetic acid-2-hydroxy-3-chloropropyl ester (1.5 g, 9.8 mmol), add para-toluenesulfonic acid (p-TsOH) (6.7 mg, 0.039 mmol).

-

Add ethyl vinyl ether (0.95 ml, 10.03 mmol) dropwise at room temperature over 20 minutes, maintaining the reaction temperature at 30°C.

-

This step yields acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester.

Step 3: Formation of this compound

-

To a solution of sodium hydroxide (NaOH) (356 mg, 8.9 mmol) in methanol (MeOH) (10 ml), add the acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester (1 g, 4.45 mmol) over a 1.5-hour period.

-

Reflux the reaction mixture for 4 hours.

-

Cool the mixture to room temperature and wash with water (10 ml).

-

Extract the aqueous layer with DCM (100 ml).

-

Combine the organic extracts and concentrate in vacuo to give a brown oil.

-

Purify by distillation (bp=45-50°C @ 0.5 mmHg) to yield this compound as a clear oil (250 mg, 30% yield).

Step 4: Deprotection to Oxetan-3-ol

-

Cool a solution of this compound (250 mg, 1.92 mmol) in MeOH (2.3 mmol) to 15-18°C.

-

Add p-TsOH with stirring.

-

After the reaction is complete, quench with NaHCO₃.

-

Distill at 35-40°C (0.1 mmHg) to give crude oxetan-3-ol as a clear oil.

Role in Medicinal Chemistry

Oxetanes, including this compound, are of significant interest in drug discovery.[4] They are often used as bioisosteres for carbonyl groups or gem-dimethyl groups.[1][5] Incorporating an oxetane moiety can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, which are critical for developing viable drug candidates. The strained four-membered ring also provides a reactive handle for further chemical modifications.[1]

Logical Workflow: Application in Drug Discovery

The following diagram illustrates the logical workflow of how this compound is utilized as a building block in the drug discovery process.

References

1H NMR Spectral Data for 3-(1-Ethoxyethoxy)oxetane: A Technical Overview

Researchers, scientists, and drug development professionals requiring comprehensive spectroscopic data will find this technical guide essential for the characterization of 3-(1-Ethoxyethoxy)oxetane. This document provides a detailed summary of the theoretical 1H NMR spectral data, experimental protocols for its acquisition, and a structural representation to aid in spectral interpretation.

Data Presentation: 1H NMR Spectral Data Summary

The following table summarizes the predicted proton nuclear magnetic resonance (1H NMR) spectral data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | ~4.7 - 4.8 | q | ~5.3 | 1H |

| H-b | ~4.5 - 4.6 | m | - | 1H |

| H-c | ~4.3 - 4.4 | m | - | 4H |

| H-d | ~3.4 - 3.6 | q | ~7.1 | 2H |

| H-e | ~1.2 - 1.3 | d | ~5.3 | 3H |

| H-f | ~1.1 - 1.2 | t | ~7.1 | 3H |

Experimental Protocols

The acquisition of 1H NMR spectral data for this compound would typically follow a standardized experimental protocol to ensure accuracy and reproducibility.

Sample Preparation:

-

A sample of 5-10 mg of purified this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The 1H NMR spectrum is recorded on a high-field nuclear magnetic resonance spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Standard acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses.

-

The data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction to yield the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard. Coupling constants are reported in Hertz (Hz).

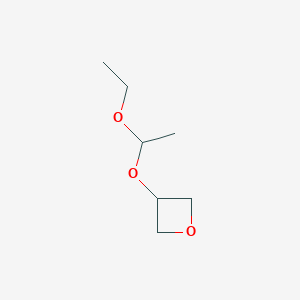

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound and the key proton environments that give rise to the observed 1H NMR signals.

Caption: Molecular structure of this compound with labeled proton environments.

An In-depth Technical Guide to 3-(1-Ethoxyethoxy)oxetane: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Ethoxyethoxy)oxetane is a valuable heterocyclic building block increasingly utilized in medicinal chemistry and materials science. Its unique four-membered oxetane ring, substituted with a protecting ethoxyethoxy group, offers a compelling combination of properties. In drug discovery, the oxetane moiety serves as a polar bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The strained oxetane ring also imparts a degree of conformational rigidity and three-dimensionality to molecules.[1] Furthermore, the ethoxyethoxy group acts as a protecting group for the 3-hydroxy functionality of the oxetane, which can be readily removed under acidic conditions to allow for further synthetic modifications. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug development.

Chemical Structure and Properties

This compound possesses a central four-membered oxetane ring, which is a saturated ether. The ring strain inherent in this structure contributes to its unique reactivity.[1] The substituent at the 3-position is a 1-ethoxyethoxy group, which is an acetal.

Physicochemical Properties

Quantitative experimental data for this compound is not widely available in the literature. The following table summarizes key physicochemical properties, including predicted values where experimental data is absent.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | [2][3] |

| Molecular Weight | 146.18 g/mol | [2][3] |

| CAS Number | 85328-36-5 | [2][3] |

| Boiling Point | 169.8 ± 20.0 °C | Predicted[2] |

| Density | 1.00 ± 0.1 g/cm³ | Predicted[2] |

| LogP | 0.7843 | Computational[3] |

| Topological Polar Surface Area (TPSA) | 27.69 Ų | Computational[3] |

| Hydrogen Bond Acceptors | 3 | Computational[3] |

| Hydrogen Bond Donors | 0 | Computational[3] |

| Rotatable Bonds | 4 | Computational[3] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [2] |

Spectral Data

1.2.1. ¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.8-4.6 | m | Oxetane ring protons (-O-CH₂-) |

| ~4.7 | q | Acetal proton (-O-CH(CH₃)-O-) |

| ~4.5 | m | Oxetane ring proton (-CH-O-) |

| ~3.5 | q | Methylene of ethoxy group (-O-CH₂-CH₃) |

| ~1.3 | d | Methyl of acetal (-O-CH(CH₃)-O-) |

| ~1.2 | t | Methyl of ethoxy group (-O-CH₂-CH₃) |

1.2.2. ¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~99 | Acetal carbon (-O-CH(CH₃)-O-) |

| ~72 | Oxetane ring carbons (-O-CH₂-) |

| ~68 | Oxetane ring carbon (-CH-O-) |

| ~61 | Methylene of ethoxy group (-O-CH₂-CH₃) |

| ~20 | Methyl of acetal (-O-CH(CH₃)-O-) |

| ~15 | Methyl of ethoxy group (-O-CH₂-CH₃) |

1.2.3. FT-IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975-2850 | Strong | C-H stretch (alkane) |

| 1150-1050 | Strong | C-O stretch (ether and acetal) |

| 970-950 | Medium | Oxetane ring vibration |

1.2.4. Mass Spectrometry (Predicted Fragmentation)

| m/z | Fragment Ion |

| 146 | [M]⁺ |

| 101 | [M - OCH₂CH₃]⁺ |

| 73 | [CH(OCH₂CH₃)CH₃]⁺ |

| 72 | [C₄H₈O₂]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a structurally related intermediate in the preparation of oxetan-3-ol. It involves the acid-catalyzed addition of ethyl vinyl ether to oxetan-3-ol.

Materials:

-

Oxetan-3-ol

-

Ethyl vinyl ether

-

para-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of oxetan-3-ol (1.0 eq) in anhydrous DCM, add a catalytic amount of p-TsOH (e.g., 0.01-0.05 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add ethyl vinyl ether (1.1-1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Caption: Synthesis workflow for this compound.

Deprotection to Oxetan-3-ol

The ethoxyethoxy group is an acetal and can be cleaved under acidic conditions to regenerate the hydroxyl group.

Materials:

-

This compound

-

Methanol or another suitable protic solvent

-

para-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

Add a catalytic amount of p-TsOH (e.g., 0.05-0.1 eq).

-

Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate to yield oxetan-3-ol, which can be further purified by distillation or chromatography if necessary.

Caption: Deprotection of this compound.

Reactivity and Applications

Ring-Opening Polymerization

The strained oxetane ring of this compound can undergo cationic ring-opening polymerization (CROP) to form polyethers.[1] This process is typically initiated by strong acids or Lewis acids. The resulting polymers may have applications in coatings and other materials.

General Protocol for Cationic Ring-Opening Polymerization:

-

In a dry reaction vessel under an inert atmosphere, add the monomer, this compound.

-

Add a suitable solvent, such as dichloromethane, if required.

-

Initiate the polymerization by adding a cationic initiator (e.g., a Lewis acid like boron trifluoride etherate, BF₃·OEt₂) at a controlled temperature.

-

Allow the polymerization to proceed for the desired time, monitoring the viscosity of the reaction mixture.

-

Terminate the polymerization by adding a suitable quenching agent, such as methanol.

-

Precipitate the polymer in a non-solvent (e.g., hexane), filter, and dry under vacuum.

Caption: Cationic ring-opening polymerization workflow.

Role in Drug Discovery

The oxetane motif is a valuable tool in medicinal chemistry for several reasons:

-

Bioisosterism: It can act as a bioisostere for gem-dimethyl and carbonyl groups, which can lead to improved metabolic stability and aqueous solubility.[1]

-

Physicochemical Properties: The introduction of the polar oxetane ring can modulate a molecule's lipophilicity and hydrogen bonding capacity.

-

Structural Rigidity: The strained ring provides a degree of conformational constraint, which can be beneficial for optimizing binding to biological targets.

While this compound itself is a protected building block, it provides access to 3-hydroxyoxetane, which can be incorporated into a wide variety of molecular scaffolds for drug discovery programs.

Biological Evaluation (General Protocols)

While no specific biological data for this compound is available, oxetane-containing compounds are frequently evaluated for their biological activity. The following are general protocols for common in vitro assays.

Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.[4][5][6][7]

Protocol:

-

Cell Seeding: Plate adherent cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept low) for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4 °C.

-

Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

Caption: Workflow for the SRB cytotoxicity assay.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.[4][8][9][10]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes, a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a specific concentration.

-

Initiation: Pre-incubate the mixture at 37 °C, then initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Safety Information

This compound is classified as a flammable liquid.[2] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for both medicinal chemistry and materials science. Its utility in drug discovery stems from the favorable physicochemical properties imparted by the oxetane ring, which can lead to improved drug-like characteristics. The ethoxyethoxy group provides a convenient protecting group for the 3-hydroxy functionality, allowing for strategic synthetic manipulations. While specific experimental data for this compound is limited, the general principles of oxetane chemistry and the provided protocols offer a solid foundation for its use in research and development. Further investigation into its specific properties and reactivity is warranted to fully exploit its potential in the design of novel therapeutics and materials.

References

- 1. mercell.com [mercell.com]

- 2. This compound, CAS 85328-36-5 [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. benchchem.com [benchchem.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. mttlab.eu [mttlab.eu]

Stability of 3-(1-Ethoxyethoxy)oxetane: A Technical Guide on Acidic vs. Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the chemical stability of 3-(1-ethoxyethoxy)oxetane under both acidic and basic conditions. The molecule incorporates two key structural features: an acetal (the 1-ethoxyethoxy group) and a strained four-membered ether (the oxetane ring). The stability of the compound is predominantly dictated by the lability of the acetal linkage under acidic conditions, while the oxetane ring exhibits greater resilience, particularly to basic and weakly acidic environments. Under strongly acidic conditions, both moieties are susceptible to degradation. This document outlines the chemical principles governing this stability profile, provides detailed theoretical degradation pathways, and presents standardized experimental protocols for empirical stability testing.

Chemical Structure and Functional Group Analysis

This compound is comprised of a central oxetane ring substituted at the 3-position with a 1-ethoxyethoxy group.

-

1-Ethoxyethoxy Group: This functional group is an acetal. Acetals are generally stable under neutral and basic conditions but are well-known to be labile to acid-catalyzed hydrolysis.[1] This lability is a cornerstone of their use as protecting groups for alcohols in organic synthesis.

-

Oxetane Ring: As a strained four-membered heterocycle, the oxetane ring is more reactive than its larger analog, tetrahydrofuran.[2] However, it is generally stable to a range of chemical conditions, including basic and weakly acidic environments.[3] The stability of the oxetane ring can be influenced by its substitution pattern, with 3,3-disubstituted oxetanes often exhibiting enhanced stability.[2] Ring-opening reactions of oxetanes are typically promoted by strong acids or Lewis acids.

Based on this structural analysis, the primary point of instability for this compound is anticipated to be the acid-catalyzed hydrolysis of the 1-ethoxyethoxy group.

Stability Profile

Acidic Conditions

Under acidic conditions, the 1-ethoxyethoxy acetal is expected to undergo rapid hydrolysis. The generally accepted mechanism for this transformation involves a series of protonation and cleavage steps.[1][4]

The reaction is initiated by protonation of one of the acetal oxygen atoms, which converts the ethoxy group into a good leaving group (ethanol). Subsequent cleavage of the carbon-oxygen bond is assisted by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and after deprotonation, a hemiacetal is formed. The hemiacetal is also unstable under acidic conditions and further hydrolyzes to yield oxetan-3-ol and acetaldehyde.

The oxetane ring itself is generally stable to mildly acidic conditions (pH > 1), but under strongly acidic conditions, ring-opening can occur.[5] This typically involves protonation of the oxetane oxygen followed by nucleophilic attack, leading to the formation of a diol.

Basic Conditions

Both the acetal and the oxetane ring are generally considered stable under basic conditions.[1][3] Hydrolysis of acetals does not readily occur in the presence of base because there is no mechanistic pathway for the cleavage of the carbon-oxygen bond; alkoxide ions are poor leaving groups. Similarly, the oxetane ring is resistant to cleavage by most bases, although strong nucleophiles can force a ring-opening reaction, this typically requires harsh conditions. Therefore, this compound is expected to exhibit good stability in basic media.

Predicted Degradation Pathways

The predicted degradation pathways of this compound under acidic and basic conditions are illustrated below.

Figure 1: Predicted degradation pathway of this compound under acidic conditions.

Figure 2: Predicted stability of this compound under basic conditions.

Quantitative Data Summary

As previously stated, specific quantitative stability data for this compound is not available in the peer-reviewed literature. However, for structurally related compounds, the following general trends have been observed.

| Condition | Moiety | Predicted Stability | Half-life (t₁/₂) | Notes |

| Acidic (pH < 5) | Acetal | Labile | Minutes to hours | The rate of hydrolysis is highly dependent on pH and temperature.[6] |

| Oxetane | Generally Stable | Days | Stability decreases with increasing acid strength.[7] | |

| Neutral (pH 6-8) | Acetal | Stable | Very long | Generally stable under neutral aqueous conditions. |

| Oxetane | Stable | Very long | Highly stable in neutral media. | |

| Basic (pH > 8) | Acetal | Stable | Very long | Resistant to base-catalyzed hydrolysis. |

| Oxetane | Stable | Very long | Resistant to base-catalyzed ring-opening. |

Experimental Protocols

To empirically determine the stability of this compound, a standardized pH stability study can be conducted.

Objective

To evaluate the stability of this compound in aqueous solutions at various pH values over a defined period.

Materials and Reagents

-

This compound

-

Buffer solutions: pH 1.2 (0.1 M HCl), pH 4.5 (Acetate buffer), pH 7.4 (Phosphate buffered saline), pH 9.0 (Borate buffer)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reference standards for potential degradants (Oxetan-3-ol, acetaldehyde, ethanol)

-

HPLC system with UV or MS detector

-

NMR spectrometer

Experimental Workflow

Figure 3: General workflow for a pH stability study.

Detailed Procedure

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Incubation: In separate vials, add a small aliquot of the stock solution to each of the buffer solutions to achieve the desired final concentration (e.g., 100 µg/mL). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the reaction.

-

Sampling: Incubate the vials at a constant temperature (e.g., 37°C). At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.

-

Sample Analysis by HPLC:

-

Quench the reaction if necessary by neutralizing the acidic/basic samples.

-

Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated HPLC method. A reverse-phase C18 column is often suitable.[8] The mobile phase could consist of a gradient of acetonitrile and water with an acidic modifier like formic acid for MS compatibility.[9]

-

Monitor the disappearance of the parent compound and the appearance of degradation products.

-

-

Sample Analysis by NMR:

-

For real-time monitoring, the reaction can be initiated directly in an NMR tube by adding an acidic or basic aqueous solution (e.g., D₂O with DCl or NaOD).[10]

-

Acquire ¹H NMR spectra at regular intervals to monitor the decrease in the signals corresponding to the parent compound and the emergence of signals from the degradation products.[10][11]

-

Data Analysis

-

Plot the concentration of this compound as a function of time for each pH.

-

Determine the order of the degradation reaction (likely pseudo-first-order).

-

Calculate the degradation rate constant (k) and the half-life (t₁/₂) at each pH using appropriate kinetic models.

Conclusion

This compound is predicted to be a molecule with pH-dependent stability. The 1-ethoxyethoxy acetal functional group renders the compound highly susceptible to hydrolysis under acidic conditions, leading to the formation of oxetan-3-ol, acetaldehyde, and ethanol. In contrast, the molecule is expected to exhibit high stability under neutral and basic conditions, as both the acetal and the oxetane ring are resistant to degradation in these environments. The oxetane ring may undergo ring-opening under strongly acidic conditions, but this is likely to be a slower process than the hydrolysis of the acetal. For definitive quantitative stability data, the experimental protocols outlined in this guide should be followed. This information is critical for applications in drug development and other scientific research where understanding a molecule's stability profile is paramount.

References

- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. public.pensoft.net [public.pensoft.net]

- 9. Separation of 3-(Allyloxy)oxetane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Oxetane Ring: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and synthetic organic chemistry. Its unique combination of properties—inherent ring strain, polarity, and three-dimensionality—makes it a valuable motif for modulating the physicochemical and pharmacological properties of drug candidates. This technical guide provides an in-depth exploration of the reactivity of the strained oxetane ring, offering a comprehensive resource for researchers leveraging this versatile building block.

The Driving Force: Understanding Oxetane Ring Strain

The reactivity of the oxetane ring is fundamentally driven by its significant ring strain, estimated to be around 25.5-26 kcal/mol (106 kJ/mol).[1][2][3] This strain arises from the deviation of the endocyclic bond angles from the ideal tetrahedral angle.[2] While less strained than the corresponding three-membered oxirane (epoxide) ring, this stored energy provides a thermodynamic driving force for ring-opening reactions, making the oxetane a reactive electrophile under appropriate conditions.[3][4]

Key Reactive Pathways of the Oxetane Ring

The strained nature of the oxetane ring makes it susceptible to a variety of chemical transformations. The most prevalent of these are ring-opening reactions, which can be initiated by either electrophilic activation or direct nucleophilic attack. Additionally, oxetanes can participate in cycloaddition and rearrangement reactions.

Ring-Opening Reactions: The Workhorse of Oxetane Chemistry

Ring-opening reactions are the most common and synthetically useful transformations of oxetanes, providing access to a diverse array of 1,3-difunctionalized acyclic compounds.[1][4] These reactions are typically promoted by acids (both Brønsted and Lewis acids) which activate the oxetane oxygen, rendering the ring carbons more electrophilic.[1][4]

The general mechanism for acid-catalyzed ring-opening involves the protonation or coordination of a Lewis acid to the oxetane oxygen, forming a highly reactive oxonium ion intermediate.[1] This intermediate is then attacked by a nucleophile. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors of the substituents on the oxetane ring.

A wide variety of nucleophiles have been successfully employed in the ring-opening of oxetanes, including:

-

Carbon Nucleophiles: Organometallic reagents (e.g., Grignard reagents, organolithiums), cyanides, and ylides.[4]

-

Oxygen Nucleophiles: Water, alcohols, and carboxylic acids.[5]

-

Nitrogen Nucleophiles: Amines and azides.[6]

-

Sulfur Nucleophiles: Thiols and mercaptides.[3]

-

Halogen Nucleophiles: Halide ions.[4]

The following table summarizes representative examples of nucleophilic ring-opening reactions of oxetanes.

| Oxetane Substrate | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Methyloxetane | Phenylmagnesium bromide | - | 1-Phenyl-3-pentanol | 85 | [4] |

| Oxetane | Trimethylsilyl cyanide | MgO | 3-(Trimethylsilyloxy)butyronitrile | 70 | [4] |

| 3-Oxetanone | Grignard Reagents | - | 3-Substituted-3-hydroxyoxetane | Varies | [7] |

| Oxetane | n-Butyl lithium | BF₃·OEt₂ | 1-Heptanol | Good | [4] |

| Oxetane | Lithium acetylide | BF₃·OEt₂ | 4-Pentyn-1-ol | 90 | [4] |

This protocol describes a general procedure for the ring-opening of an oxetane using a Grignard reagent.

Materials:

-

Substituted oxetane

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with the substituted oxetane dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Grignard Reagent: The Grignard reagent solution is added dropwise to the stirred solution of the oxetane at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 1,3-diol monoether.

Cycloaddition Reactions: Building the Oxetane Ring

While ring-opening reactions break down the oxetane ring, cycloaddition reactions are a primary method for its construction. The most notable of these is the Paternò-Büchi reaction.

The Paternò-Büchi reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane.[8][9] This reaction is a powerful tool for the synthesis of a wide variety of substituted oxetanes. The reaction is typically initiated by the photoexcitation of the carbonyl compound to its triplet state, which then adds to the ground-state alkene.

| Carbonyl Compound | Alkene | Product | Reference |

| Acetone | 2-Methylpropene | 2,2,4,4-Tetramethyloxetane | [9] |

| Benzaldehyde | Furan | Exo-7-oxa-2-azabicyclo[4.2.0]oct-4-en-3-one | [9] |

Rearrangement Reactions

The strained oxetane ring can also undergo various rearrangement reactions, often catalyzed by Lewis acids. These reactions can lead to the formation of other heterocyclic systems or carbocyclic frameworks. For instance, oxetane-tethered anilines have been shown to undergo an unusual skeletal reorganization in the presence of In(OTf)₃ to form 1,2-dihydroquinolines.[10] Ring expansion reactions of oxetanes, for example, through reaction with sulfur ylides in the Johnson-Corey-Chaykovsky reaction, can lead to the formation of tetrahydrofurans.[11][12]

The Role of Oxetanes in Drug Discovery

In medicinal chemistry, the oxetane motif is increasingly utilized as a "smart" replacement for other functional groups, such as gem-dimethyl or carbonyl groups.[13][14][15] The introduction of an oxetane ring can lead to significant improvements in a compound's physicochemical properties, including:

-

Increased Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance a molecule's solubility.[14][16]

-

Improved Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups.[14][15]

-

Reduced Lipophilicity: The introduction of the polar oxetane can decrease the overall lipophilicity of a drug candidate.[14]

-

Modulation of pKa: The presence of an oxetane can influence the basicity of nearby amine groups.[14][16]

-

Conformational Constraint: The rigid four-membered ring can lock the conformation of a molecule, potentially leading to increased binding affinity for its biological target.[14]

The stability of the oxetane ring is a critical consideration in drug design. While generally more stable than epoxides, they can be susceptible to ring-opening under acidic conditions.[15][17] Notably, 3,3-disubstituted oxetanes exhibit enhanced stability.[15]

Conclusion

The strained oxetane ring is a versatile and increasingly important structural motif in modern chemistry. Its reactivity, dominated by ring-opening reactions, provides a powerful platform for the synthesis of complex and highly functionalized molecules. In the realm of drug discovery, the strategic incorporation of the oxetane ring offers a valuable tool for fine-tuning the properties of lead compounds. A thorough understanding of the principles governing oxetane reactivity, as outlined in this guide, is essential for any researcher seeking to harness the full potential of this unique heterocyclic system.

References

- 1. benchchem.com [benchchem.com]

- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. radtech.org [radtech.org]

- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Unusual Skeletal Reorganization of Oxetanes for the Synthesis of 1,2-Dihydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Oxetane - Wikipedia [en.wikipedia.org]

3-(1-Ethoxyethoxy)oxetane as a Carbonyl Bioisostere: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic replacement of metabolically labile or physicochemically suboptimal functional groups is a cornerstone of lead optimization. The carbonyl group, while a ubiquitous and often essential pharmacophoric element, can be susceptible to metabolic reduction and may contribute to undesirable physicochemical properties. The oxetane ring has emerged as a compelling bioisosteric replacement for the carbonyl moiety, offering a unique combination of structural and electronic features that can favorably modulate a drug candidate's profile. This technical guide provides an in-depth exploration of 3-(1-ethoxyethoxy)oxetane as a representative example of a 3-alkoxyoxetane, a class of carbonyl bioisosteres. We will delve into the comparative physicochemical properties, metabolic stability, and synthetic accessibility of this motif, supported by quantitative data and detailed experimental protocols.

Introduction: The Rationale for Carbonyl Bioisosterism with Oxetanes

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy to enhance the drug-like properties of a molecule. Oxetanes, four-membered cyclic ethers, have garnered significant interest as non-classical bioisosteres of carbonyl groups.[1][2] This interest stems from several key advantages:

-

Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to a carbonyl group, which can be a site for enzymatic reduction.[3] This can lead to an increased half-life and improved pharmacokinetic profile.

-

Enhanced Aqueous Solubility: The polar ether oxygen within the constrained oxetane ring can act as a strong hydrogen bond acceptor, often leading to a significant improvement in aqueous solubility compared to the corresponding carbonyl compound.[4][5]

-

Modulation of Lipophilicity: The replacement of a carbonyl with an oxetane can predictably alter a molecule's lipophilicity (LogD). While the effect is context-dependent, it provides a valuable tool for fine-tuning this critical property to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[6]

-

Increased Three-Dimensionality: The puckered, sp³-rich structure of the oxetane ring introduces greater three-dimensionality compared to the planar sp² carbonyl group. This can lead to improved binding affinity and selectivity for the target protein.[2]

-

Comparable Hydrogen Bonding Capacity: The spatial orientation of the oxygen lone pairs in an oxetane is comparable to that of a carbonyl group, allowing it to maintain crucial hydrogen bond interactions with biological targets.[3]

This compound serves as a pertinent case study, incorporating both the core oxetane scaffold and an acetal protecting group that can be readily removed to reveal a 3-hydroxyoxetane, another valuable building block. The ethoxyethoxy group itself can also influence physicochemical properties.

Comparative Physicochemical and Pharmacokinetic Properties

The impact of replacing a carbonyl group with an oxetane moiety has been quantified in numerous studies through matched molecular pair analysis. The following tables summarize key data trends.

Table 1: Comparison of Physicochemical Properties of Carbonyl vs. Oxetane Analogues

| Property | Carbonyl Compound | Oxetane Analogue | General Trend with Oxetane | Reference(s) |

| Aqueous Solubility | Lower | Higher | Increased solubility | [4][5] |

| Lipophilicity (LogD) | Variable | Generally Lower | Decreased lipophilicity | [6] |

| pKa of adjacent amine | Higher | Lower | Decreased basicity | [7] |

| Hydrogen Bond Acceptor Strength | Strong | Comparable/Stronger | Maintained or improved H-bonding | [3] |

Table 2: Comparison of Metabolic Stability in Human Liver Microsomes (HLM)

| Compound Pair | Moiety | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference(s) |

| Pair 1 | Carbonyl | 25 | 88 | [7] |

| Oxetane | > 120 | < 10 | [7] | |

| Pair 2 | Carbonyl | 33 | 67 | [7] |

| Oxetane | 98 | 15 | [7] |

Case Study: Oxetanes in Kinase Inhibition and the PI3K-Akt-mTOR Signaling Pathway

The strategic incorporation of oxetanes has proven successful in the development of potent and selective kinase inhibitors. A notable example is GDC-0349, an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a critical kinase in the PI3K-Akt-mTOR signaling pathway, which is frequently dysregulated in cancer.[1] The oxetane moiety in GDC-0349 plays a crucial role in modulating the molecule's physicochemical properties, contributing to its favorable drug-like profile.[8]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic routes.[5][9]

References

- 1. benchchem.com [benchchem.com]

- 2. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Therapeutic Potential of a Novel Vitamin D3 Oxime Analogue, VD1-6, with CYP24A1 Enzyme Inhibitory Activity and Negligible Vitamin D Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The Strategic Role of 3-(1-Ethoxyethoxy)oxetane in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics with optimized pharmacological profiles is a cornerstone of medicinal chemistry. In this context, the strategic incorporation of small, functionalized ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane motif, a four-membered cyclic ether, has garnered significant attention for its ability to impart favorable characteristics such as improved solubility, metabolic stability, and lipophilicity. This technical guide provides an in-depth exploration of the role of a key derivative, 3-(1-Ethoxyethoxy)oxetane, as a versatile building block in drug discovery and development.

Physicochemical and Pharmacokinetic Impact of the Oxetane Moiety

The introduction of an oxetane ring into a lead compound can profoundly influence its drug-like properties. The inherent polarity of the ether oxygen within the strained four-membered ring can enhance aqueous solubility, a critical factor for oral bioavailability.[1] Furthermore, the compact and three-dimensional nature of the oxetane scaffold can be leveraged to block metabolically labile sites, thereby improving metabolic stability.[2]

Oxetanes are often employed as bioisosteres for gem-dimethyl and carbonyl groups.[3] This substitution can lead to improved metabolic stability and aqueous solubility while maintaining or enhancing biological activity.[3] The electron-withdrawing nature of the oxetane ring can also modulate the pKa of nearby basic functional groups, which can be advantageous for optimizing drug-target interactions and cellular permeability.[2]

Synthesis of this compound: A Key Intermediate

This compound serves as a valuable protected form of oxetan-3-ol, a versatile precursor for a wide array of functionalized oxetanes. The ethoxyethyl protecting group is stable under basic conditions, allowing for various chemical transformations on other parts of the molecule before its removal under mild acidic conditions to unmask the hydroxyl group.

Experimental Protocol: Synthesis of this compound

This protocol is synthesized from literature procedures.[4][5][6]

Step 1: Synthesis of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate

-

To a solution of crude 3-chloro-2-hydroxypropyl acetate (1.5 g, 9.8 mmol), add p-toluenesulfonic acid (p-TsOH) (6.7 mg, 0.039 mmol).

-

Slowly add ethyl vinyl ether (0.95 mL, 10.03 mmol) dropwise at room temperature over a period of 20 minutes, ensuring the reaction temperature is maintained between 30-35°C.

-

After the addition is complete, heat the mixture at 40-45°C for 8 hours.

-

Cool the reaction mixture to room temperature and extract with dichloromethane (DCM).

-

Concentrate the combined organic extracts in vacuo to yield crude 3-chloro-2-(1-ethoxyethoxy)propyl acetate as a red liquid.[5]

Step 2: Synthesis of this compound

-

Prepare a solution of sodium hydroxide (18 g, 0.45 mol) in 45 mL of water.

-

Heat the NaOH solution to reflux.

-

Add the crude 3-chloro-2-(1-ethoxyethoxy)propyl acetate (33.7 g, 0.15 mol) to the refluxing basic solution.

-

Continue refluxing for 21 hours.[4]

-

Cool the reaction mixture to room temperature.

-

Extract the product with a 2:1 mixture of methylene chloride and ether (150 mL), followed by a 1:1 mixture (100 mL).[4]

-

Dry the combined organic solutions and remove the solvent to yield crude this compound.[4]

-

Purify the crude product by distillation (bp = 45-50°C at 0.5 mmHg) to obtain this compound as a clear oil.[5]

Quantitative Impact on Drug Properties: Case Studies

The strategic replacement of common functional groups with an oxetane moiety can lead to significant improvements in the pharmacological profile of a drug candidate. The following tables summarize quantitative data from various studies, illustrating these effects.

| Parent Compound Moiety | Oxetane-Containing Analog | Target | IC50 (Parent) | IC50 (Oxetane Analog) | Fold Improvement | Reference |

| Methyl | Oxetane | AXL Kinase | 28.4 µM | 320 nM | ~89x | [7] |

| gem-Dimethyl | Oxetane | MMP-13 | - | Ki = 2.7 nM | - | [7] |

| Cyclobutane | Oxetane | IDO1 | Comparable Potency | Enhanced Solubility & Stability | - | [7] |

| Property | Compound without Oxetane | Compound with Oxetane (GDC-0349) | Target | Effect | Reference |

| pKa | 7.6 | Lower | mTOR | Mitigated hERG liability (IC50 > 100 µM) | [7] |

| hERG Inhibition | IC50 = 8.5 µM | IC50 > 100 µM | hERG | - | [7] |

| mTOR Inhibition | - | Ki = 3.8 nM | mTOR | Potent Inhibition | [7] |

Experimental and Logical Workflows in Drug Discovery

The incorporation of this compound into a drug discovery pipeline follows a logical progression from synthesis to biological evaluation. The following diagrams, generated using Graphviz, illustrate these workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents [patents.google.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-(1-Ethoxyethoxy)oxetane: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction and Nomenclature

3-(1-Ethoxyethoxy)oxetane is a 3-substituted oxetane derivative recognized for its utility as a versatile building block in medicinal chemistry. The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approximately 106 kJ·mol⁻¹), which imparts unique chemical reactivity.[1][2] The accepted IUPAC name for the compound is This compound . It is widely used in drug discovery programs as a bioisosteric replacement for gem-dimethyl and carbonyl groups, offering a strategy to modulate the physicochemical properties of lead compounds.[3][4] By replacing these common functionalities, the incorporation of an oxetane moiety can lead to profound improvements in aqueous solubility, metabolic stability, lipophilicity, and conformational preference.[1][4][5]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for its application in synthetic chemistry and computational drug design.

| Property | Value | Reference(s) |

| CAS Number | 85328-36-5 | [3][6] |

| Molecular Formula | C₇H₁₄O₃ | [3][6] |

| Molecular Weight | 146.18 g/mol | [3][6] |

| SMILES | CCOC(C)OC1COC1 | [6] |

| Topological Polar Surface Area (TPSA) | 27.69 Ų | [6] |

| LogP (Computed) | 0.7843 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 4 | [6] |

| Predicted Boiling Point | 169.8 ± 20.0 °C | [3] |

| Predicted Density | 1.00 ± 0.1 g/cm³ | [3] |

Synthesis and Experimental Protocols

The construction of the 3-substituted oxetane core is a key challenge in its application. The most established method for synthesizing oxetanes is through intramolecular cyclization, typically a Williamson etherification of a 1,3-halohydrin or a related precursor.[2][4] A plausible synthetic pathway for this compound can be adapted from the synthesis of oxetan-3-ol, which involves the protection of a hydroxyl group, followed by a base-mediated ring-closure reaction.[5][7]

Synthetic Workflow

The following workflow outlines a likely multi-step synthesis starting from 1-chloro-2,3-epoxypropane (epichlorohydrin).

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol is adapted from methodologies reported for the synthesis of structurally related oxetanes.[5][7]

Step 1: Synthesis of Acetic acid 2-(1-ethoxyethoxy)-3-chloropropyl ester

-

To a solution of crude Acetic acid-2-hydroxy-3-chloropropyl ester (1.5 g, 9.8 mmol), add p-toluenesulfonic acid (p-TsOH) (6.7 mg, 0.039 mmol).

-

Add ethyl vinyl ether (0.95 mL, 10.03 mmol) dropwise at room temperature over 20 minutes. The flask should be cooled to maintain a reaction temperature of 30-35°C.

-

After the addition is complete, heat the mixture at 40-45°C for 8 hours.

-

Cool the mixture to room temperature and extract with dichloromethane (DCM).

-

Concentrate the combined organic extracts in vacuo to yield crude Acetic acid 2-(1-ethoxyethoxy)-3-chloropropyl ester as a red liquid.

Step 2: Synthesis of this compound

-

Prepare a solution of sodium hydroxide (NaOH) (407 mg, 10.18 mmol) in water (0.4 mL) and heat to 110°C.

-

Add the crude Acetic acid 2-(1-ethoxyethoxy)-3-chloropropyl ester (1 g, approx. 4.45 mmol) to the hot NaOH solution over a period of 1.5 hours.

-

Reflux the reaction mixture for an additional 4 hours.

-

Cool the mixture to room temperature and wash with water (10 mL).

-

Extract the aqueous layer with DCM (100 mL).

-

Combine the organic extracts and concentrate in vacuo to give a brown oil.

-

Purify the crude product by distillation to yield this compound. A reported yield for a similar cyclization to 3-ethoxyoxetane was 30%.[5][7]

Chemical Reactivity

The reactivity of this compound is dominated by the strained four-membered ring. The ring is susceptible to cleavage by various nucleophiles and electrophiles, particularly under acidic conditions which activate the ether oxygen.[2][3] This reactivity makes oxetanes valuable synthetic intermediates.[8] However, the oxetane core is notably stable under a range of other conditions, including oxidation, reduction, and various C-C bond-forming reactions.[3]

Caption: Key reaction pathways for oxetane-containing compounds.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of the oxetane motif lies in its role as a bioisostere, a chemical substituent that can replace another functional group without significantly altering the biological activity of the parent molecule. Oxetanes are frequently used to replace carbonyl and gem-dimethyl groups.[1][2][4] This substitution can confer significant advantages to a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The Oxetane Motif as a Bioisostere

The strategic replacement of metabolically labile or physicochemically suboptimal groups with an oxetane can lead to improved drug candidates. The polar nature of the oxetane ether improves aqueous solubility, while its compact, sp³-rich structure can enhance metabolic stability and alter molecular conformation to improve target binding.[1][5]

Caption: Logical flow of using oxetanes as bioisosteres in drug design.

Therapeutic Areas

The application of oxetane-containing compounds is broad, with candidates targeting a range of human diseases.

-

Oncology: The FDA has approved several oxetane-containing anticancer drugs, including Paclitaxel and its derivatives, where the oxetane ring is crucial for microtubule binding.[1] More recent research has found that derivatives of compounds like this compound exhibit potent cytotoxicity against various cancer cell lines.[3]

-

Infectious Diseases: Oxetane derivatives have shown potential as antiviral and antifungal agents.[3]

-

Autoimmune Disorders: The oxetane motif has been incorporated into inhibitors targeting enzymes like Bruton's tyrosine kinase (BTK), which are relevant in autoimmune diseases.[1]

Conclusion

This compound represents a valuable and versatile chemical tool for researchers in drug discovery. Its unique structural and electronic properties, stemming from the strained four-membered ether ring, allow it to serve as a powerful bioisostere. By strategically incorporating this motif, medicinal chemists can overcome common challenges in drug development, such as poor solubility and metabolic instability, ultimately leading to safer and more effective therapeutic agents. The synthetic methodologies, while requiring careful execution, provide reliable access to this important building block for the advancement of modern medicinal chemistry.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. This compound, CAS 85328-36-5 [benchchem.com]

- 4. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

Technical Guide to the Material Safety Data Sheet for 3-(1-Ethoxyethoxy)oxetane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide and should not be used as a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the supplier's official SDS for the most current and complete safety information.

Chemical Identification and Physical Properties

3-(1-Ethoxyethoxy)oxetane is a substituted oxetane derivative used as a versatile building block in medicinal chemistry and polymer science.[1] Its unique structural features can modulate the physicochemical properties of lead compounds, such as solubility and metabolic stability.[1]

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 85328-36-5 | [1][2] |

| Molecular Formula | C₇H₁₄O₃ | [2] |

| Molecular Weight | 146.18 g/mol | [1][2] |

| Boiling Point | 169.8 ± 20.0 °C (Predicted) | [1] |

| Density | 1.00 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Data not available. The ethoxyethoxy group may enhance solubility in polar aprotic solvents.[1] | N/A |

| Appearance | Data not available (likely a liquid) | N/A |

Hazard Identification and Classification

This chemical is considered hazardous. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

| Flammable Liquids | Category 3 (Assumed based on UN 1993 classification for similar flammable liquids) | H226: Flammable liquid and vapor |

GHS Pictograms:

Signal Word: Warning

Toxicological Information

| Exposure Route | Endpoint | Species | Value |

| Oral | LD50 | Data not available | Data not available |

| Dermal | LD50 | Data not available | Data not available |

| Inhalation | LC50 | Data not available | Data not available |

Ecological Information

Specific ecotoxicological data for this compound is not available. Due to the lack of data, this compound should be handled in a manner that prevents its release into the environment.

| Test | Species | Endpoint | Value |

| Acute Aquatic Toxicity | Fish | LC50 (96h) | Data not available |

| Acute Aquatic Toxicity | Daphnia magna | EC50 (48h) | Data not available |

| Toxicity to Algae | ErC50 (72h) | Data not available | Data not available |

Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves. A lab coat or chemical-resistant apron is required.

-

Respiratory Protection: If working outside of a fume hood or if vapors are expected, use a NIOSH-approved respirator with an organic vapor cartridge.

General Hygiene:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-